![molecular formula C20H14ClFN4O2S B2525446 N-(4-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 942003-99-8](/img/structure/B2525446.png)
N-(4-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, while not directly reported in the provided papers, can be inferred from similar synthetic methods used for related compounds. For instance, the synthesis of 2-(4-aminophenyl)benzothiazole derivatives involves the reaction of 4-aminobenzoic acid with 2-aminothiophenol in polyphosphoric acid under microwave irradiation, followed by acetylation to yield amide compounds . This method suggests that the target compound could potentially be synthesized through a similar pathway, involving the formation of a thiazolo[4,5-d]pyridazin ring system, followed by acetylation with a chlorophenyl moiety.
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been characterized by various interactions. For example, the crystal structure of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide shows that the chlorophenyl ring is oriented at a slight angle with respect to the thiazole ring, and molecules are linked via C—H⋯O intermolecular interactions . These findings suggest that the target compound may exhibit similar angular orientation between its rings and form intermolecular hydrogen bonds, contributing to its stability and crystalline nature.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be hypothesized based on the properties of structurally similar compounds. For instance, the presence of halogen atoms, such as chlorine and fluorine, in the compound may influence its lipophilicity, which could affect its biological activity and solubility . The intermolecular interactions observed in related crystal structures suggest that the target compound may also exhibit solid-state properties conducive to the formation of stable crystals .
Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
Research has explored the photovoltaic efficiency and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs, which are structurally related to the compound . These studies have indicated potential applications in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and favorable free energy for electron injection. Additionally, molecular docking studies have provided insights into the binding interactions with proteins such as Cyclooxygenase 1 (COX1), suggesting potential for drug discovery applications (Mary et al., 2020).
Structure-Activity Relationships in Drug Development
Another study focused on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, involving the exploration of 6,5-heterocyclic analogues to improve metabolic stability. This research is crucial for developing more effective and stable drugs with minimized metabolic deactivation, highlighting the importance of structural analysis in medicinal chemistry (Stec et al., 2011).
Antitumor and Anti-inflammatory Activity
Compounds with similar structural motifs have been synthesized and evaluated for their antitumor and anti-inflammatory activities. These studies have identified derivatives with considerable anticancer activity against various cancer cell lines, as well as compounds showing significant anti-inflammatory activity. Such research underscores the potential therapeutic applications of these compounds in treating cancer and inflammation-related disorders (Yurttaş et al., 2015), (Sunder et al., 2013).
Antimycobacterial Activity
Research into fluorinated benzothiazolo imidazole compounds has shown promising antimicrobial activity, suggesting potential applications in treating bacterial infections, including those caused by Mycobacterium species. This indicates the broader applicability of such compounds in developing new antimicrobial agents (Sathe et al., 2011).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O2S/c1-11-23-18-19(29-11)17(12-2-6-14(22)7-3-12)25-26(20(18)28)10-16(27)24-15-8-4-13(21)5-9-15/h2-9H,10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLQWXMUTNWLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2525365.png)
![6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2525368.png)
![2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfanylphenyl]acetamide](/img/no-structure.png)
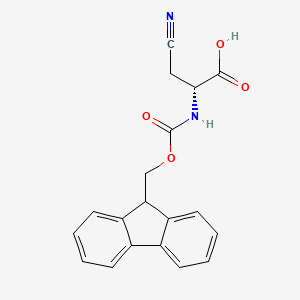

![3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2525374.png)
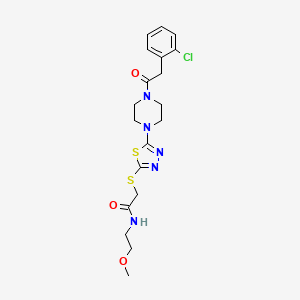
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2525376.png)
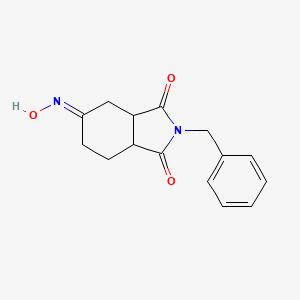
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2525381.png)
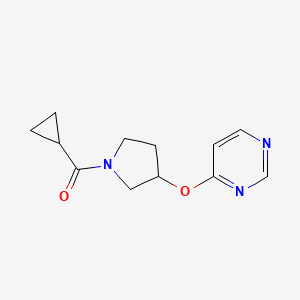
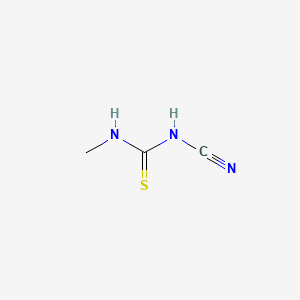
![1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2525386.png)